molecular formula C13H11N3 B8371660 3-Imidazo[1,2-a]pyridin-3-yl-phenylamine

3-Imidazo[1,2-a]pyridin-3-yl-phenylamine

Cat. No.: B8371660
M. Wt: 209.25 g/mol
InChI Key: BFKURFGQWXYIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazo[1,2-a]pyridin-3-yl-phenylamine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-3-ylaniline

InChI

InChI=1S/C13H11N3/c14-11-5-3-4-10(8-11)12-9-15-13-6-1-2-7-16(12)13/h1-9H,14H2

InChI Key

BFKURFGQWXYIRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-imidazo[1,2-a]pyridine (2.7 g, 13.7 mmol) and 3-aminobenzeneboronic acid (2.4 g, 17.5 mmol) in CH3CN (20 ml) and 2N aqueous Na2CO3 (20 ml) was deoxygenated by evacuation then refill with N2 (×3). PdCl2dppf (500 mg, 0.68 mmol) was added and the mixture was deoxygenated again (×3). The reaction was stirred and heated at 80° C. for 8 hours. After cooling to RT the mixture was partitioned between EtOAc/H2O and then filtered through Celite®. The Celite® was washed with CH2Cl2. The layers were separated and the aqueous layer was extracted with CH2Cl2 (×2). The combined extracts were dried (MgSO4), filtered and evaporated. The residue was purified by chromatography on silica (100% CH2Cl2→2% 2M NH3-MeOH/CH2Cl2) to give the title compound (1.9 g, solid). MS: [M+H]+ 210
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
500 mg
Type
reactant
Reaction Step Two

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